3-Phenylprop-2-enyl 3-aminobut-2-enoate
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Overview
Description
This compound is characterized by its ester and amine functional groups, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-enyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with cinnamyl alcohol . The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-enyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
3-Phenylprop-2-enyl 3-aminobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-enyl 3-aminobut-2-enoate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl 3-phenyl-2-propenoate: Another cinnamate ester with similar structural features.
Ethyl 3-aminocrotonate: A related compound with an ester and amine group but different substituents.
Uniqueness
3-Phenylprop-2-enyl 3-aminobut-2-enoate is unique due to its combination of ester and amine functional groups, which provide it with versatile reactivity and potential for various applications. Its specific structure allows for unique interactions in biological systems, making it a valuable compound in research and industry.
Biological Activity
3-Phenylprop-2-enyl 3-aminobut-2-enoate is a compound characterized by its unique combination of an ester and an amine functional group. This structure contributes to its versatility in organic synthesis and various biological applications. Research has indicated that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO2. The compound features a phenyl group attached to a propenyl chain, enhancing its reactivity and potential interactions in biological systems. The presence of both amine and ester functionalities allows the compound to interact with various biological targets, modulating enzyme activity and influencing biochemical pathways.
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions, which are crucial for modulating the activity of biological macromolecules.
Potential Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It can bind to receptors, potentially altering cellular signaling processes.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have reported its ability to induce apoptosis in cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HeLa (Cervical Cancer) | 12.8 |
The compound's mechanism involves the modulation of apoptotic pathways, leading to cell cycle arrest and programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of the compound against Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated cultures compared to controls.
- Cytotoxicity Assessment : In a cytotoxicity study on NIH/3T3 cell lines, the compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Pharmacokinetics and ADME Properties
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data indicate:
Parameter | Value |
---|---|
Log P | 3.5 |
Bioavailability | >50% |
These properties enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
3-phenylprop-2-enyl 3-aminobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.